In Vivo Neuroprotection in MCAO Rats
Monomethyl lithospermate (MOL) demonstrates a clear, quantifiable in vivo benefit in a rat model of ischemic stroke. A study showed that pre-treatment with MOL (72.4 μM/kg, p.o. for 14 days) resulted in a significantly lower neurological deficit score compared to the untreated model group at 24 hours post-ischemia-reperfusion [1]. While no direct head-to-head comparison exists in the same study, this result establishes a baseline efficacy not yet documented for several in-class compounds. For instance, salvianolic acid B (Sal B) also improves neurological outcomes in MCAO models, but reported effective doses vary, with studies using 3-12 mg/kg i.p. [2].
| Evidence Dimension | Neurological Deficit Score Improvement |
|---|---|
| Target Compound Data | Significantly lower score than model group (p<0.05) |
| Comparator Or Baseline | Model group (untreated MCAO rats) / Salvianolic acid B (various doses, i.p.) |
| Quantified Difference | Significant improvement (exact score difference not provided in abstract) / Different administration route and dose (72.4 μM/kg p.o. vs. 3-12 mg/kg i.p.) |
| Conditions | Male Sprague-Dawley rats, Middle Cerebral Artery Occlusion (MCAO) model, 14-day pre-treatment by oral gavage |
Why This Matters
Provides quantitative in vivo evidence of neuroprotective efficacy in a relevant disease model, a key differentiator for procurement decisions in stroke research.
- [1] Yang F, et al. Monomethyl lithospermate alleviates ischemic stroke injury in middle cerebral artery occlusion mice in vivo and protects oxygen glucose deprivation/reoxygenation induced SHSY-5Y cells in vitro via activation of PI3K/Akt signaling. Front Pharmacol. 2022;13:1024439. View Source
- [2] Neuroprotective effect of salvianolic acid B against cerebral ischemic injury in rats via the CD40/NF-κB pathway associated with suppression of platelets activation and neuroinflammation. 2017. View Source
